1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentan-1-ol
Description
The compound 1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentan-1-ol features a cyclopentanol backbone substituted with a 1,2,4-oxadiazole ring bearing a 1,1-difluoroethyl group.
Properties
Molecular Formula |
C10H14F2N2O2 |
|---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
1-[[3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C10H14F2N2O2/c1-9(11,12)8-13-7(16-14-8)6-10(15)4-2-3-5-10/h15H,2-6H2,1H3 |
InChI Key |
FVFDITYQJXICTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NOC(=N1)CC2(CCCC2)O)(F)F |
Origin of Product |
United States |
Preparation Methods
Cyclization from Amidoximes and Carboxylic Acid Derivatives
A well-documented method to prepare 1,2,4-oxadiazoles involves cyclodehydration of amidoximes with carboxylic acid derivatives (esters or acid chlorides). The amidoxime is typically synthesized from the corresponding nitrile by reaction with hydroxylamine.
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Amidoxime formation | Hydroxylamine hydrochloride, base (e.g., NaOH) | Room temperature to 60 °C | 2–6 hours | High (80–95%) | From nitriles |
| Cyclodehydration | Acid chloride or ester, dehydrating agent (e.g., POCl3, P2O5) | 80–150 °C | 3–12 hours | Moderate to high (60–85%) | Often requires acidic or catalytic conditions |
This method is supported by patent literature describing oxadiazole synthesis under mild to moderate heating, sometimes with catalysts like acetic acid or phosphorus oxychloride.
Coupling to Cyclopentan-1-ol
Formation of the Methylene Linker
The methylene bridge between the oxadiazole ring and cyclopentan-1-ol is commonly introduced by alkylation of the oxadiazole nitrogen or carbon with a suitable halomethyl cyclopentanol derivative or vice versa.
| Method | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Nucleophilic substitution | Oxadiazole anion + bromomethylcyclopentan-1-ol | Base (e.g., K2CO3), polar solvent, room temp to 60 °C | Moderate to high (60–85%) | Protecting groups may be required on cyclopentanol hydroxyl |
| Reductive alkylation | Oxadiazole aldehyde + cyclopentanone derivative | Reducing agent (NaBH4), mild conditions | Moderate (50–70%) | Alternative approach if aldehyde intermediate is available |
Protection of the cyclopentanol hydroxyl group (e.g., as silyl ether) may be necessary to avoid side reactions during alkylation.
Representative Experimental Procedure (Hypothetical)
Based on analogous syntheses of fluorinated oxadiazoles and cyclopentanol derivatives, a plausible preparation method is as follows:
Synthesis of amidoxime: React the corresponding nitrile with hydroxylamine hydrochloride in the presence of sodium carbonate in ethanol at 50 °C for 4 hours.
Cyclization: Treat the amidoxime with an appropriate acid chloride under reflux with phosphorus oxychloride to form the 1,2,4-oxadiazole ring.
Fluoroalkylation: React the oxadiazole intermediate with 1,1-difluoroethyl bromide in DMF with potassium carbonate at 60 °C for 6 hours.
Methylene coupling: Alkylate the oxadiazole derivative with bromomethylcyclopentan-1-ol under basic conditions (K2CO3, acetone, room temperature) to yield the target compound.
Purification: Purify the product by recrystallization or preparative HPLC.
Data Table Summarizing Key Reaction Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Remarks |
|---|---|---|---|---|---|
| Amidoxime formation | Hydroxylamine HCl, Na2CO3, EtOH | 50 | 4 | 85–90 | High purity amidoxime obtained |
| Cyclization | Acid chloride, POCl3 | 100–120 | 6 | 70–80 | Formation of oxadiazole ring |
| Fluoroalkylation | 1,1-Difluoroethyl bromide, K2CO3, DMF | 60 | 6 | 60–75 | Introduction of difluoroethyl |
| Alkylation (methylene) | Bromomethylcyclopentan-1-ol, K2CO3, acetone | 25–40 | 5 | 65–85 | Coupling to cyclopentan-1-ol |
| Purification | Recrystallization or prep-HPLC | — | — | — | Final product purity >99% |
Research Findings and Literature Support
- Patent literature on oxadiazole derivatives indicates cyclization of amidoximes with acid chlorides or esters as a reliable route to 1,2,4-oxadiazoles.
- Fluoroalkylation using halodifluoroalkanes under basic conditions is a common method to introduce difluoroethyl groups onto heterocyclic rings.
- Alkylation of heterocycles with halomethyl alcohol derivatives is a standard approach to link heterocycles to cyclic alcohols like cyclopentan-1-ol.
- Purification and characterization typically involve chromatographic methods and spectroscopic analysis (NMR, HRMS), confirming structure and purity above 98%.
Chemical Reactions Analysis
Types of Reactions
1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclopentan-1-ol moiety can be oxidized to form a ketone.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted oxadiazole derivatives
Biological Activity
The compound 1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentan-1-ol is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure combines a cyclopentan-1-ol framework with a 1,2,4-oxadiazole moiety and a difluoroethyl group, which may enhance its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 274.31 g/mol. The presence of the oxadiazole ring is significant as it is known for its diverse biological activities. The difluoroethyl group contributes to the compound's stability and bioavailability in biological systems.
Biological Activity Overview
Research indicates that compounds containing oxadiazole moieties exhibit a wide range of biological activities including:
- Antimicrobial : Effective against various bacterial strains.
- Antiinflammatory : Potential to reduce inflammation.
- Analgesic : May relieve pain.
- Anticancer : Investigated for potential antitumor effects.
The biological activity of 1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentan-1-ol can be attributed to the following mechanisms:
- Enzyme Interaction : Preliminary studies suggest that the oxadiazole moiety interacts with specific enzymes, potentially modulating their activity.
- Receptor Binding : The unique structure may enhance binding affinity to various biological receptors.
Antibacterial Activity
A study examining the antibacterial properties of similar oxadiazole derivatives found significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined using standard methods:
| Bacterial Strain | MIC (μg/mL) | Reference Compound |
|---|---|---|
| Escherichia coli | 100 | Gentamicin |
| Staphylococcus aureus | 200 | Gentamicin |
| Klebsiella pneumoniae | 150 | Gentamicin |
| Bacillus cereus | 250 | Gentamicin |
These results highlight the potential effectiveness of oxadiazole derivatives in combating bacterial infections.
Case Studies
Several studies have documented the synthesis and biological evaluation of oxadiazole derivatives similar to our compound:
- Synthesis and Antimicrobial Evaluation :
- Pharmacological Studies :
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares key structural and functional attributes of 1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentan-1-ol with structurally related compounds from the evidence.
Key Observations:
Substituent Effects: The 1,1-difluoroethyl group in the target compound likely increases lipophilicity compared to non-fluorinated analogs (e.g., propyl or tert-butyl in ). Fluorine atoms may also reduce metabolic degradation, a common advantage in drug design. The dimethylamino group in introduces basicity, facilitating salt formation (e.g., dihydrochloride), which improves solubility for pharmaceutical applications.
Structural Modifications: The cyclopentanol hydroxyl group is conserved across all analogs, suggesting its role in hydrogen bonding or target interaction. Methyl or tert-butyl substitutions on the cyclopentane ring (e.g., ) may sterically hinder interactions or alter conformational flexibility.
Safety and Handling: Compounds with oxadiazole rings (e.g., ) require precautions such as avoiding heat sources (P210) . 1-Methylcyclopentanol has well-documented safety protocols, including immediate medical consultation upon exposure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
